![molecular formula C20H27N3O5 B12172605 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12172605.png)
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine with N-(2-chloroethyl)morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the benzazepine core can be reduced to form a hydroxyl group.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzazepine core can bind to certain receptors or enzymes, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Shares the benzazepine core but lacks the morpholine moiety.
1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: Contains a similar bicyclic structure but with different functional groups.
Uniqueness
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the combination of its benzazepine core and morpholine moiety
Biological Activity
The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic molecule belonging to the benzazepine class. Its unique structural features, including a benzazepine core with dimethoxy substituents and an acetamide group, suggest significant potential for biological activity. This article explores the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula: C21H30N2O4
- Molecular Weight: Approximately 374.5 g/mol
- IUPAC Name: this compound
The presence of dimethoxy groups at positions 7 and 8 enhances the compound's lipophilicity, which may influence its interaction with biological targets. The acetamide moiety is critical for its chemical reactivity and potential pharmacological effects.
Mechanisms of Biological Activity
Research indicates that compounds with a benzazepine structure often exhibit interactions with various biological targets, including neurotransmitter receptors and enzymes. The proposed mechanisms of action for this compound include:
- Neurotransmitter Modulation: Potential interaction with dopamine and serotonin receptors, which could influence mood and cognitive functions.
- Enzyme Inhibition: Possible inhibition of specific enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
- Antioxidant Activity: The dimethoxy groups may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
Pharmacological Effects
Several studies have investigated the pharmacological effects of similar benzazepine derivatives. While specific data on the compound is limited, insights can be drawn from related compounds:
Case Studies
-
Antidepressant Activity:
A study examining a related benzazepine derivative demonstrated significant antidepressant effects in rodent models through modulation of serotonin pathways. This suggests that the target compound may exhibit similar properties due to its structural similarities. -
Anticancer Potential:
Research on benzazepine analogs has shown promising results in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The specific mechanisms involved include modulation of cell cycle regulators and apoptosis-related proteins. -
Neuroprotective Effects:
Compounds with similar structures have been reported to provide neuroprotection against oxidative stress-induced neuronal damage, highlighting the potential therapeutic applications of the target compound in neurodegenerative diseases.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps:
- Formation of the Benzazepine Core: Utilizing precursors such as dimethoxybenzaldehyde and appropriate amines.
- Acetylation Reaction: Introducing the acetamide group through acetylation reactions using acetic anhydride or acetyl chloride.
- Morpholine Attachment: Coupling with morpholine derivatives to achieve the final structure.
Properties
Molecular Formula |
C20H27N3O5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C20H27N3O5/c1-26-17-11-15-3-5-23(20(25)13-16(15)12-18(17)27-2)14-19(24)21-4-6-22-7-9-28-10-8-22/h3,5,11-12H,4,6-10,13-14H2,1-2H3,(H,21,24) |
InChI Key |
GKDIPNMRRCJODW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3CCOCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.